Methyl 4-(3-hydroxypropoxy)benzoate
Description
Methyl 4-(3-hydroxypropoxy)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 3-hydroxypropoxy substituent at the para position of the aromatic ring. For instance, similar compounds like Methyl 4-(3-chloropropoxy)benzoate are prepared by reacting methyl 4-hydroxybenzoate derivatives with halogenated propane derivatives (e.g., 1-bromo-3-chloropropane) in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF .
Properties
IUPAC Name |
methyl 4-(3-hydroxypropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKOGZHDDHKQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxypropoxy)benzoate can be synthesized through a reaction involving methyl 4-hydroxybenzoate and 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxopropoxy)benzoic acid.
Reduction: Formation of 4-(3-hydroxypropoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-hydroxypropoxy)benzoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of ester compounds and their interactions with biological systems.
Medicine: It is investigated for its potential use in drug formulations and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxypropoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Propoxy Chain
a) Methyl 4-(3-Chloropropoxy)benzoate
- Structure : Chlorine replaces the hydroxyl group in the propoxy chain.
- Synthesis : Prepared via reaction of methyl 4-hydroxybenzoate derivatives with 1-bromo-3-chloropropane .
- Applications: Acts as a key intermediate in pharmaceuticals, notably for dronedarone precursors .
- Crystallography : Exhibits intermolecular C–H⋯O hydrogen bonds, forming zig-zag chains in the crystal lattice .
- Safety : Classified as toxic; requires protective equipment during handling .
b) Ethyl 4-(3-Hydroxypropoxy)benzoate
Ester Group Modifications
a) Methyl 4-(3-Chloropropoxy)-3-methoxybenzoate
- Structure : Additional methoxy group at the 3-position of the benzene ring.
- Synthesis : Derived from methyl 4-hydroxy-3-methoxybenzoate and 1-bromo-3-chloropropane .
- Physical Properties : Melting point = 384 K; crystallizes via slow evaporation of ethyl acetate .
b) Methyl 4-((2-Formylphenoxy)methyl)benzoate
Complex Derivatives with Piperazine Linkages
Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) feature a piperazine moiety connected to quinoline-carbonyl groups. However, their larger size and rigidity contrast sharply with the simpler propoxy-based analogs.
Biological Activity
Methyl 4-(3-hydroxypropoxy)benzoate is a compound of interest due to its potential biological activities, particularly in biochemical reactions and cellular processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and implications for health and disease.
Chemical Structure and Properties
This compound is an ester derived from 4-hydroxybenzoic acid, characterized by the presence of a hydroxypropoxy group. Its molecular formula is , and it exhibits properties typical of benzoate derivatives, including potential antimicrobial and antioxidant activities.
Mode of Action
The precise mode of action for this compound remains largely unexplored. However, it is known to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of numerous compounds. This interaction suggests that the compound may undergo hydroxylation, leading to metabolites that could exert biological effects.
Biochemical Pathways
This compound is involved in several metabolic pathways, including the protocatechuate branch of the beta-ketoadipate pathway. This pathway is significant for the catabolism of aromatic compounds, indicating that this compound could play a role in the degradation of environmental pollutants.
Influence on Cell Signaling
Research indicates that this compound can modulate reactive oxygen species (ROS) levels within cells. By influencing oxidative stress responses, this compound may affect various signaling pathways related to cell survival, proliferation, and apoptosis.
Dosage Effects in Animal Models
Studies on animal models have shown that low doses of this compound can enhance cellular metabolism and improve stress responses. This suggests a potential therapeutic application in conditions characterized by oxidative stress.
This compound has been shown to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. Its ability to stabilize certain proteins could be critical for its biological activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against specific bacterial strains. This finding suggests its potential use as a preservative in cosmetic formulations .
- Oxidative Stress Modulation : In vitro experiments revealed that this compound can reduce oxidative stress markers in cultured cells, indicating its role as an antioxidant agent.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
